molecular formula C12H17NO B041881 N,N-Diethyl-2-phenylacetamide CAS No. 2431-96-1

N,N-Diethyl-2-phenylacetamide

Cat. No. B041881
CAS RN: 2431-96-1
M. Wt: 191.27 g/mol
InChI Key: UXDAWVUDZLBBAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diethyl-2-phenylacetamide involves various chemical processes, such as the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU in a cooled condition. The synthesized compounds are then recrystallized and elucidated through spectroscopic techniques like HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-phenylacetamide has been analyzed using various techniques. For instance, crystallography studies show that the compound crystallizes in different systems depending on its derivatives, highlighting the intermolecular and intramolecular interactions such as hydrogen bonds which contribute to its stability and conformation (Marinova et al., 2022).

Chemical Reactions and Properties

N,N-Diethyl-2-phenylacetamide engages in various chemical reactions due to its functional groups. It forms different conformational isomers due to the lack of free rotation about the C(O)-N bond, influencing its chemical behavior and interactions (Petrović et al., 1986).

Physical Properties Analysis

The physical properties of N,N-Diethyl-2-phenylacetamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Its efficacy as an insect repellent, comparable to DEET, is partly due to these physical properties, which affect its volatility and application methods (Rao & Rao, 1991).

Scientific Research Applications

  • Insect Repellent Applications : DEPA is known for its effectiveness as an insect repellent. It has been found to be a safer and more effective alternative to other repellents like N,N-diethyl-3-methyl benzamide and N,N-diethylbenzamide (Garud et al., 2011). Studies have shown that DEPA can offer protection against insects such as the stable fly, Stomoxys calcitrans, with a significant protection time at certain concentrations (Parashar et al., 1993). Additionally, aromatic amides, including DEPA, have been tested for their efficacy against Aedes aegypti mosquitoes (Garud et al., 2011).

  • Toxicological Studies : Research has indicated that DEPA can cause intrauterine mortality and lower fetal weight in pregnant rats at high doses, though no significant effect was observed at lower doses (Prakash et al., 1987).

  • Crystal Structure Analysis : The crystal structure of compounds related to DEPA, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been studied, providing insights into their molecular configurations (Marinova et al., 2022).

  • Pharmaceutical Research : 2-Phenylacetamide, a compound related to DEPA, found in Lepidium apetalum seeds, exhibits estrogen-like effects, suggesting potential applications in treating perimenopause syndrome (Zeng et al., 2018).

  • Conformational Studies : Unsymmetrically N-methyl-N-substituted 2-phenylacetamides, a class of compounds that include DEPA, have been studied for their conformational isomers due to the lack of free rotation around the C(O)-N bond, which is significant in understanding their chemical behavior and properties (Petrović et al., 1986; Antonović et al., 1992).

  • Chemical Synthesis and Reactions : Studies have explored the reactions and synthesis of compounds like N-phenyl-2-phenylacetamide under conditions such as microwave irradiation, which is significant for developing efficient chemical processes (Mijin et al., 2008; Mijin et al., 1997).

  • Solubility and Dissolution Studies : The solubility behavior of compounds like 2-phenylacetamide in various solvents has been investigated, which is crucial for their application in industrial separation and reaction processes (Li et al., 2019).

  • Quantitative Structure-Activity Relationships : Research involving N-substituted-2-phenylacetamide derivatives has looked into the relationship between their structure and various biological activities, which is significant in drug design and development (Vaštag et al., 2014).

Safety And Hazards

N,N-Diethyl-2-phenylacetamide has been tested for mutagenicity in the in vitro Ames Salmonella/microsome mutagenicity test and the in vivo mouse micronucleus test . The primary skin irritation index values of the compounds, dermal toxicity of the chemicals, and acute oral toxicity data were reported to assess the safety of the synthesized aromatic amides .

Future Directions

Future research could focus on evaluating the toxicity of various synthesized aromatic amides that are analogs of N,N-Diethyl-2-phenylacetamide . The toxicity profile of these compounds could be compared with N,N-Diethyl-2-phenylacetamide as well as other registered insect repellents .

properties

IUPAC Name

N,N-diethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAWVUDZLBBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179048
Record name N,N-Diethylphenylacetamide
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N,N-Diethylbenzeneacetamide
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-Diethyl-2-phenylacetamide

CAS RN

2431-96-1
Record name N,N-Diethyl-2-phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-Diethyl phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-diethylphenylacetamide
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Record name N,N-DIETHYLPHENYLACETAMIDE
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Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 °C
Record name N,N-Diethylbenzeneacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
A Garud, A Gautam, K Ganesan… - Journal of medical …, 2011 - academic.oup.com
The present work was designed to evaluate the toxicity of various synthesized aromatic amides that are analogs of N,N-diethyl-2-phenylacetamide, a well known insect repellent. The …
Number of citations: 7 academic.oup.com
A Garud, K Ganesan, N Garud, R Vijayaraghavan - 2013 - scirp.org
Cosmetic acceptability and primary skin irritation are the two main parameters for assessing the suitability of any topical formulation meant for protection against the painful bites of …
Number of citations: 6 www.scirp.org
H Qiu, HW Jun - Journal of pharmaceutical and biomedical analysis, 1996 - Elsevier
A sensitive and reliable method based on solid-phase extraction and reversed-phase liquid chromatography was developed and validated for the quantitation of insect repellent N,N-…
Number of citations: 23 www.sciencedirect.com
H Qiu, JW McCall, HW Jun - International journal of pharmaceutics, 1998 - Elsevier
The broad-spectrum topical insect repellent N,N-diethyl-m-toluamide (DEET) is highly skin permeable, and serious adverse effects associated with the use of commercial DEET …
Number of citations: 40 www.sciencedirect.com
A Eberl, S Heumann, T Brückner, R Araujo… - Journal of …, 2009 - Elsevier
A lipase from Thermomyces lanuginosus and cutinases from Thermobifida fusca and Fusarium solani hydrolysed poly(ethylene terephthalate) (PET) fabrics and films and bis(…
Number of citations: 216 www.sciencedirect.com
A Garud, K Ganesan, S Prakash… - Journal of economic …, 2011 - academic.oup.com
A series of substituted aromatic amides by varying the chain length, substitution of methyl, methoxy, chloro, and fluoro groups at ortho-, meta-, and para-positions of the phenyl ring of N,…
Number of citations: 10 academic.oup.com
AJ Speziale, LR Smith, JE Fedder - The Journal of Organic …, 1965 - ACS Publications
The reaction of,-disubstituted acetamides with oxalylchloride to form furanone amines has been extended to include a variety of «-substituted acetamides. It has been found that «-…
Number of citations: 18 pubs.acs.org
H Qiu, HW Jun, M Dzimianski… - Pharmaceutical …, 1997 - Taylor & Francis
Extensive absorption of the topical insect repellent N, N-diethyl-m-toluamide (DEET) causes systemic and local toxicities. This report describes the preparation and characterization of a …
Number of citations: 25 www.tandfonline.com
AJ Speziale, LR Smith - The Journal of Organic Chemistry, 1962 - ACS Publications
Since this reaction is reversible2 and since iminium salts (II) may be viewed as a type of amido chloride, 3 an alternate synthesis of chlorinated vinylamines by way of chloroacetamido …
Number of citations: 49 pubs.acs.org
B Zheng, T Jia, PJ Walsh - Advanced synthesis & catalysis, 2014 - Wiley Online Library
An efficient system for the direct catalytic intermolecular α‐arylation of acetamide derivatives with aryl bromides and chlorides is presented. The palladium catalyst is supported by …
Number of citations: 58 onlinelibrary.wiley.com

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